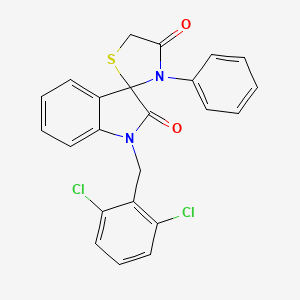

1-(2,6-Dichlorobenzyl-3'-phenylspiro(2,3-dihydro-1H-indole-3,2'-thiazolidine)-2,4'-dione

Description

This compound is a spiro[indole-thiazolidine] derivative characterized by a unique structural framework combining indole and thiazolidine moieties. Spiro compounds like this are privileged scaffolds in medicinal chemistry due to their conformational rigidity, which can optimize binding to biological targets .

Properties

IUPAC Name |

1'-[(2,6-dichlorophenyl)methyl]-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16Cl2N2O2S/c24-18-10-6-11-19(25)16(18)13-26-20-12-5-4-9-17(20)23(22(26)29)27(21(28)14-30-23)15-7-2-1-3-8-15/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWKESRLWWJMKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=C(C=CC=C4Cl)Cl)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,6-Dichlorobenzyl-3'-phenylspiro(2,3-dihydro-1H-indole-3,2'-thiazolidine)-2,4'-dione (CAS No. 338419-07-1) is a complex organic compound with notable biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H16Cl2N2O2S

- Molecular Weight : 455.36 g/mol

- Structure : The compound features a spiro structure that incorporates both indole and thiazolidine moieties, which are significant for its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanisms by which these compounds exert their effects include:

-

Inhibition of Cell Proliferation : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism MCF-7 (Breast Cancer) 10.5 Apoptosis HeLa (Cervical Cancer) 8.7 Cell Cycle Arrest A549 (Lung Cancer) 12.0 Apoptosis - Targeting Specific Enzymes : The compound may interact with enzymes critical to cancer cell survival and proliferation. For instance, it has been suggested that it could inhibit thymidylate synthase and histone deacetylases (HDACs), both of which are important in cancer biology .

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective potential of this compound:

-

Monoamine Oxidase Inhibition : It has been observed that related compounds can inhibit monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms of depression and neurodegenerative diseases.

Compound MAO-A IC50 (µM) MAO-B IC50 (µM) Compound A 5.0 7.5 Compound B 4.5 6.0

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- Broad-Spectrum Activity : Preliminary studies indicate that derivatives may demonstrate activity against a range of bacteria and fungi, making them candidates for further investigation in the field of infectious diseases.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

- Study on MCF-7 Cells : A study demonstrated that treatment with a derivative led to a significant reduction in cell viability after 48 hours, with an IC50 value indicating potent anticancer activity .

- Neuroprotection in Animal Models : In vivo studies have shown that administration of related compounds improved cognitive function in mouse models of Alzheimer's disease by inhibiting MAO activity .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of compounds similar to 1-(2,6-Dichlorobenzyl-3'-phenylspiro(2,3-dihydro-1H-indole-3,2'-thiazolidine)-2,4'-dione exhibit significant anticancer properties. For instance, compounds with the indole scaffold have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer) .

- A notable study demonstrated that specific derivatives exhibited IC50 values comparable to established anticancer agents, highlighting their potential as lead compounds in drug development .

-

Antimicrobial Properties

- Compounds related to this structure have been evaluated for their antimicrobial activity against a range of pathogens. The thiazolidine moiety has been associated with enhanced activity against both Gram-positive and Gram-negative bacteria .

- Research indicates that modifications to the benzyl group can significantly influence the antimicrobial efficacy of these compounds.

- Anti-inflammatory Effects

Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and biological differences between the target compound and its analogs:

Key Observations:

Bioactivity : The target compound’s dichlorobenzyl group may enhance lipophilicity and target binding compared to IIa’s benzylidene and 4-chlorophenyl groups, which showed superior NCI-tested anticancer activity .

Synthesis Efficiency: Yields for spiro-thiazolidinones vary widely (33–91%), depending on substituents and reaction conditions. The target compound’s dichlorobenzyl group may reduce yield due to steric hindrance during synthesis .

Notes

Structural Motifs : The 2,6-dichlorobenzyl group in the target compound likely enhances metabolic stability and target affinity, as chlorinated aromatics are common in bioactive molecules (e.g., chlorambucil) .

Activity Trends: Anticancer activity in spiro-thiazolidinones correlates with electron-withdrawing substituents (e.g., 4-chlorophenyl in IIa) and conjugated systems (e.g., benzylidene), which may stabilize interactions with kinase domains .

Synthetic Challenges : Lower yields in spiro systems (e.g., 42% for isoindoline-dione derivatives) often arise from competing side reactions or poor solubility of intermediates .

Q & A

Q. What are the recommended synthetic routes for 1-(2,6-dichlorobenzyl)-3'-phenylspiro(indole-thiazolidine)dione, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via spirocyclization strategies, such as the Staudinger reaction or palladium-catalyzed cross-coupling. Key steps include:

- Spirocyclization : Use indole-2,3-dione precursors and thiazolidine-forming reagents under reflux in anhydrous solvents (e.g., DMF or THF) .

- Catalytic Optimization : Palladium(II) catalysts (e.g., Pd(OAc)₂) in green solvents (e.g., ethanol/water mixtures) improve regioselectivity and reduce byproducts .

- Yield Enhancement : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and optimize stoichiometry of dichlorobenzyl substituents to minimize steric hindrance .

Q. Which analytical techniques are critical for structural confirmation of this spiro compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to verify spirojunction and substituent positions. For example, the spiro carbon typically resonates at δ 65–70 ppm in C NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] peaks matching calculated masses within 3 ppm error) .

- X-ray Crystallography : Resolve stereochemistry at the spiro center, as demonstrated for analogous spiroazetidine-indole diones .

Advanced Research Questions

Q. How can researchers investigate the antibacterial mechanism of this compound, and what experimental models are appropriate?

Methodological Answer:

- Enzyme Inhibition Assays : Test inhibition of bacterial enzymes (e.g., DNA gyrase or β-lactamase) using fluorometric assays. Compare IC₅₀ values against control antibiotics .

- Gene Expression Profiling : Perform RNA-seq on treated bacterial cultures (e.g., E. coli or S. aureus) to identify downregulated virulence or resistance genes .

- Membrane Permeability Studies : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of bacterial membranes .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ across studies) be resolved?

Methodological Answer:

- Standardize Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1%) to minimize variability .

- SAR Analysis : Synthesize derivatives with modified dichlorobenzyl or phenyl groups to isolate pharmacophoric contributions. For example, electron-withdrawing groups on the benzyl ring enhance activity against Gram-positive strains .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP, topological polar surface area) to identify outliers .

Q. What strategies are effective for studying metal-ion interactions with this compound?

Methodological Answer:

- Coordination Chemistry : React the compound with transition metals (e.g., Cu(II), Zn(II)) in ethanol/water solutions. Monitor complexation via UV-Vis spectroscopy (e.g., shifts in λₘₐₘ) .

- Biological Impact : Assess changes in antibacterial activity post-complexation. For example, Cu(II) complexes may enhance redox-mediated bacterial toxicity .

- Spectroscopic Characterization : Use EPR for paramagnetic metals (e.g., Mn(II)) or H NMR titration to determine binding stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.